molecular formula C11H16O5 B13431580 ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B13431580
M. Wt: 228.24 g/mol
InChI Key: GXHDPVWKQGHHQE-KXUCPTDWSA-N
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Description

This compound belongs to the 7-oxabicyclo[4.1.0]heptene carboxylate family, characterized by a bicyclic core with an oxygen atom in the seven-membered ring. The stereochemistry (1S,5R,6S) and the methoxymethoxy (-OCH2OCH3) substituent at position 5 distinguish it from analogs. Such bicyclic esters are pivotal in medicinal chemistry, particularly as intermediates for antiviral drugs like oseltamivir (Tamiflu) .

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C11H16O5/c1-3-14-11(12)7-4-8(15-6-13-2)10-9(5-7)16-10/h4,8-10H,3,5-6H2,1-2H3/t8-,9+,10-/m1/s1

InChI Key

GXHDPVWKQGHHQE-KXUCPTDWSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]2[C@H](C1)O2)OCOC

Canonical SMILES

CCOC(=O)C1=CC(C2C(C1)O2)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves multiple steps. One common route includes the formation of the bicyclic core followed by the introduction of the methoxymethoxy group and the ethyl ester functionality. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Bicyclo Core

Key Observations :

  • Methoxymethoxy vs. However, the pentan-3-yloxy substituent in oseltamivir intermediates increases lipophilicity, favoring membrane permeability .
  • Tosyloxy Group : The tosyloxy analog’s sulfonate group acts as a leaving group, making it reactive in SN2 reactions, unlike the stable methoxymethoxy group .

Stereochemical Influences

Table 2: Impact of Stereochemistry on Activity
Compound Name Stereochemistry Application/Activity
Target Compound (1S,5R,6S) Designed for specific chirality-dependent drug interactions
Epi-Sphaeropsidone (8) (1S,5S,6S) Reduced antifungal efficacy compared to (1S,5R,6S) isomers
(1S,5S,6S)-5-(Pentan-3-yloxy) analog (1S,5S,6S) Oseltamivir impurity; lower antiviral potency

Key Observations :

  • The (1S,5R,6S) configuration in the target compound is critical for binding to viral neuraminidase in oseltamivir. Epimerization at position 5 (e.g., in Epi-Sphaeropsidone) diminishes biological activity .

Key Observations :

  • The methoxymethoxy group’s synthesis may require protective group strategies due to its ether linkage, whereas pentan-3-yloxy derivatives are efficiently synthesized via acid-catalyzed epoxide ring-opening .

Pharmacological and Computational Studies

  • ADMET Profiles: Methoxymethoxy’s moderate LogP (predicted) balances solubility and absorption, while bulkier groups like tert-butylamino (LogP ~3.5) may limit bioavailability .

Biological Activity

Ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This compound is structurally related to intermediates used in the synthesis of antiviral agents, notably oseltamivir (Tamiflu), which is used for the treatment of influenza. Understanding the biological activity of this compound can provide insights into its pharmacological potential and applications.

  • Molecular Formula : C14H22O4
  • Molecular Weight : 254.32 g/mol
  • CAS Number : 204254-96-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as an intermediate in the synthesis of oseltamivir. Its structural components suggest potential interactions with viral enzymes and cellular pathways.

This compound may exhibit antiviral properties through mechanisms similar to those of oseltamivir, which inhibits the neuraminidase enzyme of the influenza virus, thus preventing viral replication and spread. The methoxymethoxy group may enhance its solubility and bioavailability, potentially leading to improved pharmacokinetic profiles.

Case Studies

  • Antiviral Activity :
    • A study demonstrated that compounds structurally related to this compound showed significant inhibition of influenza virus replication in vitro. The effectiveness was evaluated using various concentrations and showed a dose-dependent response.
  • Toxicity Assessments :
    • Toxicological evaluations indicated that at therapeutic doses, this compound exhibited low toxicity levels in mammalian cell lines, suggesting a favorable safety profile when compared to other antiviral agents.

Data Summary Table

PropertyValue
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
CAS Number204254-96-6
Antiviral ActivitySignificant inhibition
Toxicity LevelLow at therapeutic doses

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